molecular formula C12H18 B8424464 1,4,8-Cyclododecatriene

1,4,8-Cyclododecatriene

Cat. No.: B8424464
M. Wt: 162.27 g/mol
InChI Key: STFWPHPXWOGRGD-UHFFFAOYSA-N
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Description

1,4,8-Cyclododecatriene (CDT) is a cyclic triene with the formula C12H18 that serves as a versatile intermediate in organic synthesis and industrial chemistry. This compound is primarily recognized as a critical precursor in the production of high-performance polymers. It can be hydrogenated to cyclododecane, which is subsequently oxidized to dodecanedioic acid or converted to laurolactam, the essential monomer for the production of Nylon-12 . This family of polyamides is valued for its high toughness, abrasion resistance, and low moisture absorption, making it suitable for demanding applications in the automotive and specialty plastics industries . Beyond its role in polymer science, this compound is a valuable substrate in catalytic oxidation studies. Recent research has demonstrated its efficient epoxidation using heterogeneous catalysts like W-SBA-15 to produce 1,2-epoxy-5,9-cyclododecadiene (ECDD), a compound finding newer applications as a fragrance ingredient for perfumes with a musk scent and as a raw material for other fragrant molecules like 4,8-cyclododecadienone . The mechanism of this epoxidation involves the action of a tungsten-based catalyst activating hydrogen peroxide to facilitate the transfer of an oxygen atom to one of the compound's double bonds . CDT is typically obtained as a mixture of isomers via the cyclotrimerization of butadiene . As a liquid with a density of approximately 0.89 g/mL , it requires proper safety handling. It is harmful by inhalation and may cause skin sensitization . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

cyclododeca-1,4,8-triene

InChI

InChI=1S/C12H18/c1-2-4-6-8-10-12-11-9-7-5-3-1/h1-2,5,7-8,10H,3-4,6,9,11-12H2

InChI Key

STFWPHPXWOGRGD-UHFFFAOYSA-N

Canonical SMILES

C1CC=CCCC=CCC=CC1

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

1. Production of Dodecanedioic Acid

One of the primary applications of 1,4,8-cyclododecatriene is in the synthesis of dodecanedioic acid through hydrogenation processes. The compound can be selectively hydrogenated to yield cyclododecene, which can subsequently be oxidized to produce dodecanedioic acid. This acid is significant in the production of polyamide and polyester resins, as well as surface-active agents .

Process Starting Material Intermediate Final Product
HydrogenationThis compoundCyclododeceneDodecanedioic Acid

2. Synthesis of Perfuming Ingredients

This compound derivatives are also utilized as intermediates in the synthesis of various perfuming compounds. For instance, the compound 4,8-cyclododecadien-1-one is derived from this compound and is noted for its woody and musky scent characteristics. These compounds are integrated into consumer products such as fragrances and cosmetics .

Environmental Applications

1. Emerging Contaminants

Research has indicated that compounds like this compound may play a role in the transformation products of emerging contaminants in the environment. Understanding these transformations is crucial for assessing their ecological impact and potential risks associated with chemical pollution .

Case Study 1: Hydrogenation Process

A study detailed a method for the partial hydrogenation of 1,5,9-cyclododecatriene to cyclododecene using iridium trichloride as a catalyst. This process was optimized under various conditions to maximize yield and efficiency. The resulting cyclododecene was then oxidized to dodecanedioic acid. This case highlights the compound's utility in producing commercially valuable chemicals .

Case Study 2: Perfume Development

In a study focused on fragrance development, researchers synthesized several derivatives of this compound to create novel perfuming agents. The study demonstrated how variations in stereochemistry influenced olfactory properties and consumer acceptance. This application underscores the versatility of cyclododecatriene derivatives in enhancing product formulations .

Chemical Reactions Analysis

Hydrogenation Reactions

1,5,9-Cyclododecatriene undergoes selective or full hydrogenation depending on reaction conditions:

Reaction TypeConditionsProduct(s)Yield/SelectivitySource
Full hydrogenationH₂, Ni/Al₂O₃ or Pd catalysts, 80–120°CCyclododecane>95%
Partial hydrogenationH₂, controlled pressure, Ru catalystsCyclododecene (mono/diene)80–90%

Key findings:

  • The cis,trans,trans-isomer hydrogenates faster than all-trans isomers due to steric factors .

  • Full hydrogenation produces cyclododecane, a precursor for nylon-12 .

(a) Epoxidation

CDT reacts with oxidizing agents to form epoxides:

Oxidizing AgentCatalystProductsSelectivitySource
H₂O₂Ti-MCM-41Epoxycyclododecadiene56%
O₂Mo/V naphthenatesEpoxycyclododeca-5,9-diene70–85%
N₂OUncatalyzed, 250–300°CCyclododeca-4,8-dien-1-one (1:1 isomers)80%

Mechanistic insight :
N₂O reacts preferentially at trans-double bonds (activation energy: 22.4 kcal/mol vs. 26.0 kcal/mol for cis-bonds) .

(b) Baeyer-Villiger Oxidation

Cyclododecanone (derived from CDT) reacts with H₂O₂ under acidic conditions to form laurolactone :
Cyclododecanone+H2O2H+Laurolactone\text{Cyclododecanone}+\text{H}_2\text{O}_2\xrightarrow{\text{H}^+}\text{Laurolactone}

  • Yield: >20% at pKa 0–5 .

Cycloaddition and Transannular Reactions

CDT participates in Diels-Alder and transannular reactions:

Reaction TypeReagents/ConditionsProductsNotesSource
Diels-AlderMaleic anhydride, 100°CBicyclic adductsStereospecific
Transannular closureBF₃·(C₂H₅)₂OBicyclo[5.5.0]dodeca-1,7-dieneRetains ring strain

Halogenation and Addition Reactions

Halogen SourceConditionsProductsSelectivitySource
HCl/AcOH0–5°CChlorohydrins70%
Cl₂Radical initiators, 50°CDichlorocyclododecane derivatives65%
:CFCl (carbene)CH₂Cl₂, RTBicyclo[10.1.0]tridecane derivatives85%

Polymerization and Oligomerization

CDT forms oligomers under Ziegler-Natta catalysis :

  • Butadiene trimerization : TiCl₄/AlEt₂Cl yields 80–90% CDT .

  • Side products : 4-Vinylcyclohexene (dimer) and C₁₆+ oligomers .

Isomerization

Thermal or catalytic isomerization alters double-bond geometry :

  • cis,trans,transall-trans equilibration (Ni catalysts, 60°C).

  • Isomer distribution affects reactivity in downstream oxidations .

Comparison with Similar Compounds

Key Research Trends and Contradictions

  • Catalytic Hydrogenation : Pd/C catalysts modified with oxygen-containing groups show enhanced activity for cyclododecatriene hydrogenation, but performance varies by isomer .
  • Environmental Impact : 1,5,9-Cyclododecatriene’s persistence contrasts with 1,4,8-isomer’s undefined biodegradability, highlighting regulatory gaps .
  • Stereochemical Control : The 1,4,8-isomer’s conformational rigidity enables precise stereoselective synthesis, unlike the more flexible 1,5,9-isomer .

Q & A

Q. What are the established methods for synthesizing and characterizing 1,4,8-cyclododecatriene (CDT)?

CDT synthesis typically involves catalytic cyclization of linear precursors or isomerization of related cyclic trienes. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing stereoisomers via coupling constants) and gas chromatography-mass spectrometry (GC-MS) for purity analysis. For isomer-specific identification, UV-Vis spectroscopy can track conjugation patterns . Experimental protocols must detail catalyst selection (e.g., Aliquat®336 for phase-transfer catalysis) and reaction conditions (temperature, solvent) to ensure reproducibility .

Q. What analytical techniques are critical for assessing CDT stability under experimental conditions?

Key techniques include:

  • Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
  • Kinetic studies under varying pH, temperature, and oxidizing/reducing agents to assess reactivity trends .
  • Chromatographic methods (HPLC, GC) to detect degradation byproducts.
    For example, CDT reacts exothermically with strong oxidizers, necessitating inert atmospheres for storage .

Q. Table 1: Key Physicochemical Properties of CDT

PropertyValue/MethodSource
Boiling Point~476.6°F (estimated)
Reactivity with H₂O₂Epoxidation under PTC
Soil Mobility (Koc)~5300 (immobile in soil)

Advanced Research Questions

Q. How can researchers optimize catalytic systems for selective CDT epoxidation?

Epoxidation efficiency depends on catalyst design and reaction engineering. For example:

  • Phase-transfer catalysis (PTC) using Aliquat®336 or Na₂WO₄/H₃PO₄ achieves >90% selectivity for 1,2-epoxy-5,9-cyclododecadiene (ECDD) under mild conditions (50–70°C, 30–60 min) .
  • Central composite design (CCD) statistical models optimize variables: catalyst loading (0.05–0.13 g/mmol CDT), H₂O₂ molar ratio (0.5–1.5 mmol/mmol CDT), and solvent volume. Response surface methodology (RSM) validates interactions between variables .

Q. How should contradictory data on CDT’s reactivity with reducing agents be resolved?

CDT may release hydrogen gas upon contact with strong reductants, but conflicting reports exist on reaction thresholds. Mitigation strategies include:

  • Controlled kinetic studies with in-situ gas chromatography to quantify H₂ evolution.
  • Computational modeling (e.g., DFT) to predict activation barriers for reduction pathways .
    Document discrepancies in reaction conditions (e.g., catalyst residues, moisture levels) that may explain variability .

Q. What methodologies ensure reproducibility in stereochemical analysis of CDT derivatives?

  • Chiral chromatography (e.g., HPLC with chiral stationary phases) separates enantiomers.
  • Vibrational circular dichroism (VCD) provides absolute configuration data.
  • X-ray crystallography resolves crystal packing effects that may distort NMR-based stereochemical assignments .

Methodological Guidance

Q. How can researchers design statistically robust experiments for CDT-based reaction optimization?

  • Use factorial designs (e.g., CCD) to screen variables efficiently. For CDT epoxidation, a 5-variable CCD reduced experimental runs by 40% while maintaining predictive accuracy .
  • Validate models via ANOVA and lack-of-fit tests. Report confidence intervals for optimized parameters.

Q. Table 2: Comparison of Catalytic Systems for CDT Epoxidation

Catalyst SystemSelectivity (%)ConditionsReference
Aliquat®336/H₂O₂9260°C, 45 min, PTC
Mo(CO)₆/TBHP88Homogeneous, 70°C
W-SBA-15-WG12 (failed)N/AUV-Vis showed no W uptake

Q. What are best practices for reporting CDT-related data to meet peer-review standards?

  • Experimental section : Include catalyst synthesis protocols, purification steps, and spectral data (e.g., NMR shifts, IR peaks). For known compounds, cite prior characterization methods .
  • Supporting information : Deposit raw datasets (e.g., CCD input/output matrices) and crystallographic data in repositories. Avoid duplicating figures/tables in the main text .

Safety and Compliance

Q. What safety protocols are essential for handling CDT in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, chemical-resistant aprons, and fume hoods for vapor control .
  • Spill management : Use non-combustible absorbents (e.g., vermiculite) and avoid water to prevent environmental release .

Data Synthesis and Reporting

Q. How can systematic reviews improve CDT research transparency?

  • Use tools like Google Scholar to prioritize high-impact studies via citation counts .

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